5-Octenal, (5Z)-

Description

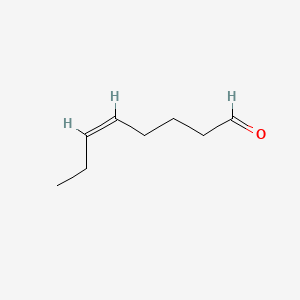

Structural Characterization of 5-Octenal, (5Z)-

IUPAC Nomenclature and Systematic Identification

5-Octenal, (5Z)-, is systematically named (Z)-oct-5-enal based on IUPAC rules. Its CAS registry number is 41547-22-2 , and it is also recognized by the Flavor and Extract Manufacturers Association (FEMA) as FEMA No. 3749 . The compound belongs to the medium-chain aldehydes class, with an aldehyde group at position 1 and a cis-configured double bond between carbons 5 and 6.

| Attribute | Value |

|---|---|

| IUPAC Name | (Z)-oct-5-enal |

| CAS Number | 41547-22-2 |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| FEMA Number | 3749 |

Molecular Geometry and Stereochemical Configuration

The molecule adopts a cis (Z) configuration, where the aldehyde group at C1 and the hydrogen atom on C6 are positioned on the same side of the double bond (C5–C6). The aldehyde group (–CHO) dominates the electronic environment, influencing reactivity and physical properties.

Key Features:

- Aliphatic chain : Eight carbons with a terminal aldehyde group.

- Double bond geometry : Cis configuration between C5 and C6.

- Functional groups : Aldehyde (C=O) and unsaturated alkene (C=C).

Comparative Analysis of Cis-Trans Isomerism

5-Octenal exists as two stereoisomers: (5Z)-oct-5-enal (cis) and (5E)-oct-5-enal (trans). The cis isomer is less stable due to steric hindrance between adjacent groups, while the trans isomer adopts a more planar conformation.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

While direct NMR data for (5Z)-5-octenal is limited, analogous aldehydes and alkenes provide insights:

- ¹H NMR :

- ¹³C NMR :

Infrared Spectroscopy (IR)

- Aldehyde C=O stretch : Strong absorption at ~2800–2700 cm⁻¹ and ~1720 cm⁻¹ .

- C=C stretch : Medium absorption at ~1680 cm⁻¹ .

Mass Spectrometry (MS)

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) and molecular orbital (MO) methods reveal the compound’s electronic properties:

- HOMO-LUMO Analysis :

- Charge Distribution : Partial positive charge on the aldehyde carbon and negative charge on adjacent oxygen.

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | ~−9.0 (estimated) |

| LUMO Energy (eV) | ~−1.5 (estimated) |

| Dipole Moment | ~2.8 Debye (estimated) |

Structure

3D Structure

Properties

CAS No. |

41547-22-2 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.2 g/mol |

IUPAC Name |

(Z)-oct-5-enal |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h3-4,8H,2,5-7H2,1H3/b4-3- |

InChI Key |

ZUSUVEKHEZURSD-ARJAWSKDSA-N |

SMILES |

CCC=CCCCC=O |

Isomeric SMILES |

CC/C=C\CCCC=O |

Canonical SMILES |

CCC=CCCCC=O |

density |

0.845-0.853 (20°) |

Other CAS No. |

41547-22-2 |

physical_description |

colourless liquid with a fruity odou |

Pictograms |

Flammable; Irritant |

solubility |

slightly soluble in water, soluble in alcohol and most fixed oils |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₈H₁₄O

- Molecular Weight : 142.20 g/mol

- Structure : 5-Octenal is characterized by a long carbon chain with a double bond at the fifth carbon position and an aldehyde functional group at the terminal position.

Flavoring Agent

5-Octenal is primarily used as a flavoring agent due to its pleasant aroma reminiscent of fresh green notes. It is commonly found in various food products, enhancing their sensory profiles.

- Usage in Food Products :

- Bakery goods

- Confectionery

- Dairy products

Food Additive Specifications

According to the FAO's Compendium of Food Additive Specifications, 5-Octenal has been evaluated for safety and is recognized for its low toxicity when used within specified limits. It contributes to the overall flavor profile without adverse effects on health when consumed in moderation .

Precursor for Synthesis

5-Octenal serves as an important intermediate in organic synthesis, particularly in the production of:

- Flavors and Fragrances : It can be converted into various esters and alcohols that are essential for creating complex flavor profiles.

- Pharmaceuticals : Its derivatives are explored for potential therapeutic applications due to their biological activity.

Reaction with Other Compounds

5-Octenal can undergo various chemical reactions, including:

- Aldol Condensation : Useful for creating larger carbon frameworks.

- Hydrogenation : To produce octanol, which has applications as a solvent and in cosmetic formulations.

Volatile Compounds Analysis

Research has shown that 5-Octenal is one of the significant volatile compounds identified in cooked meat products. Its presence contributes to the aroma profile that influences consumer preference . The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze odor-active compounds, highlighting the importance of 5-Octenal in sensory evaluations.

Safety and Toxicology Assessments

The Flavor and Extract Manufacturers Association (FEMA) has conducted assessments on flavoring ingredients, including 5-Octenal. Their findings indicate that when used within established guidelines, it poses minimal risk to consumers, thus supporting its use as a Generally Recognized As Safe (GRAS) substance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

5-Octenal, (5Z)-, belongs to the family of medium-chain aldehydes. Key structural analogues include:

- (E)-2-Octenal : A positional isomer with a trans-configured double bond at the second position.

- Hexanal : A shorter-chain aldehyde (6 carbons) lacking the extended conjugation of 5-Octenal.

- 3-Amino-4-methoxybenzaldehyde (from ): An aromatic aldehyde with functionalized substituents, differing in backbone rigidity and electronic effects .

Reactivity and Functional Group Behavior

- Electrophilic Reactivity : The α,β-unsaturated system in 5-Octenal, (5Z)-, enables conjugate addition reactions, similar to (E)-2-Octenal. However, the position of the double bond influences regioselectivity in nucleophilic attacks.

- Oxidation : Aldehydes like 5-Octenal are prone to oxidation, forming carboxylic acids. This contrasts with ketones (e.g., compounds in ), which resist oxidation under mild conditions .

- Synthetic Utility : Unlike the benzimidazole-derived aldehydes in , which are tailored for biochemical applications (e.g., enzyme inhibition), 5-Octenal’s simpler structure may favor use in bulk organic synthesis or polymer chemistry .

Q & A

Q. What computational strategies predict the reactivity of (5Z)-5-Octenal in nucleophilic additions?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies. Compare LUMO maps to identify electrophilic sites. Validate predictions experimentally by reacting (5Z)-5-Octenal with nucleophiles (e.g., Grignard reagents) under varying conditions. Use kinetic studies (e.g., UV-Vis monitoring) to correlate computational and empirical data .

Q. How do solvent effects influence the tautomeric equilibrium of (5Z)-5-Octenal in aqueous systems?

- Methodological Answer : Conduct UV-Vis spectroscopy in solvents of varying polarity (water, DMSO, hexane) to track enol-aldehyde tautomerism. Calculate equilibrium constants (K) using absorbance ratios. Apply the Kamlet-Taft solvatochromic parameters to quantify solvent polarity/polarizability effects. For biological relevance, simulate physiological pH (7.4) and ionic strength .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data involving (5Z)-5-Octenal in biological assays?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Assess variance via ANOVA for replicates (n ≥ 3). For outliers, apply Grubbs’ test. Share raw data and code (e.g., Python/R scripts) in supplementary materials to meet reproducibility standards .

Q. How can researchers address batch-to-batch variability in (5Z)-5-Octenal synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles: vary reaction parameters (temperature, catalyst loading) in a factorial design. Use multivariate analysis (e.g., PCA) to identify critical process parameters. Document deviations in a "Batch Record" appendix .

Ethical and Reporting Considerations

Q. How should conflicting toxicity data for (5Z)-5-Octenal be reported?

Q. What metadata is essential for sharing (5Z)-5-Octenal datasets in public repositories?

- Methodological Answer : Include synthesis conditions (catalyst, solvent, temperature), spectral raw files (NMR, MS), and purity assays. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite repositories like ChemSpider or PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.